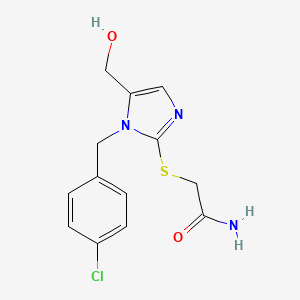

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)6-17-11(7-18)5-16-13(17)20-8-12(15)19/h1-5,18H,6-8H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTDSMAGKZYECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)N)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide , also known by its CAS number 899748-31-3 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.9 g/mol . The structural features include an imidazole ring, a hydroxymethyl group, and a thioether linkage, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.9 g/mol |

| CAS Number | 899748-31-3 |

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit significant antimicrobial properties . It is hypothesized to act as an inhibitor of enzymes involved in various metabolic pathways, similar to other compounds with analogous structures.

Antimicrobial Activity

Research has shown that compounds with structural similarities to this compound exhibit effectiveness against various bacterial strains. For instance, studies on related imidazole derivatives have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC) for related compounds have been reported as follows:

- Bacillus subtilis : 4.69 - 22.9 µM

- Staphylococcus aureus : 5.64 - 77.38 µM

- Escherichia coli : 2.33 - 156.47 µM

These findings suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with enzymes critical for bacterial metabolism, potentially leading to growth inhibition or cell death.

Case Study: Enzyme Interaction

A study focusing on enzyme inhibitors similar to this compound revealed that certain imidazole derivatives effectively inhibited the activity of bacterial enzymes involved in cell wall synthesis and metabolic processes. This mechanism is particularly relevant in the context of developing new antibacterial therapies .

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound shows promise for applications in:

- Antimicrobial therapy : Targeting resistant bacterial strains.

- Drug development : As a lead compound for synthesizing more potent derivatives.

Further research is essential to elucidate the full scope of its biological activity and therapeutic potential.

Comparison with Similar Compounds

Key Structural Features:

Table 1: Structural and Physical Property Comparison

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.